tert-Butyl ((2-aminoethyl)sulfonyl)glycinate
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Overview
Description
tert-Butyl ((2-aminoethyl)sulfonyl)glycinate is an organic compound with the molecular formula C8H18N2O4S and a molecular weight of 238.3 g/mol . It is a derivative of glycine, where the amino group is protected by a tert-butyl group, and the sulfonyl group is attached to the ethyl chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2-aminoethyl)sulfonyl)glycinate typically involves the reaction of tert-butyl bromoacetate with a large excess of ammonia . This reaction proceeds under mild conditions and results in the formation of the desired product with high yield. The reaction can be represented as follows:
[ \text{tert-Butyl bromoacetate} + \text{NH}_3 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2-aminoethyl)sulfonyl)glycinate undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl ((2-aminoethyl)sulfonyl)glycinate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to amino acids.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl ((2-aminoethyl)sulfonyl)glycinate involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, participating in nucleophilic substitution reactions. The amino group can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl glycinate: Similar structure but lacks the sulfonyl group.
tert-Butyl ((2-aminoethyl)sulfonyl)alaninate: Similar structure with an alanine backbone instead of glycine.
Uniqueness
tert-Butyl ((2-aminoethyl)sulfonyl)glycinate is unique due to the presence of both the tert-butyl protecting group and the sulfonyl group, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Properties
Molecular Formula |
C8H18N2O4S |
---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminoethylsulfonylamino)acetate |
InChI |
InChI=1S/C8H18N2O4S/c1-8(2,3)14-7(11)6-10-15(12,13)5-4-9/h10H,4-6,9H2,1-3H3 |
InChI Key |
BCPLUUDROQEACX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNS(=O)(=O)CCN |
Origin of Product |
United States |
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